Trifluoro-10H-phenothiazine
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Overview
Description
Trifluoro-10H-phenothiazine, also known as 2-(trifluoromethyl)-10H-phenothiazine, is a compound with the molecular formula C13H8F3NS and a molecular weight of 267.27 g/mol . It is a member of the phenothiazine family, which is known for its diverse applications in various fields, including medicine and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the N-alkylation of phenothiazine with 1,3-dibromopropane, followed by dehydrohalogenation . This process can be carried out under phase transfer catalysis conditions, which facilitate the reaction at room temperature .
Industrial Production Methods: Industrial production of Trifluoro-10H-phenothiazine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions: Trifluoro-10H-phenothiazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it to the corresponding amines.
Substitution: Electrophilic substitution reactions, such as halogenation, can occur at the phenothiazine core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine under acidic conditions.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, amines, and halogenated derivatives .
Scientific Research Applications
Trifluoro-10H-phenothiazine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Trifluoro-10H-phenothiazine involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Phenothiazine: The parent compound with similar structural features but without the trifluoromethyl group.
Trifluoperazine: A derivative used as an antipsychotic agent.
Fluphenazine: Another phenothiazine derivative with neuroleptic properties.
Uniqueness: Trifluoro-10H-phenothiazine is unique due to the presence of the trifluoromethyl group, which enhances its chemical stability and biological activity compared to other phenothiazine derivatives .
Properties
CAS No. |
71975-60-5 |
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Molecular Formula |
C12H6F3NS |
Molecular Weight |
253.24 g/mol |
IUPAC Name |
1,2,3-trifluoro-10H-phenothiazine |
InChI |
InChI=1S/C12H6F3NS/c13-6-5-9-12(11(15)10(6)14)16-7-3-1-2-4-8(7)17-9/h1-5,16H |
InChI Key |
ILAKSAOPWGMEMJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)NC3=C(S2)C=C(C(=C3F)F)F |
Origin of Product |
United States |
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